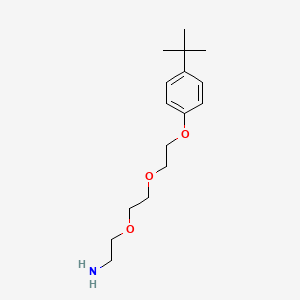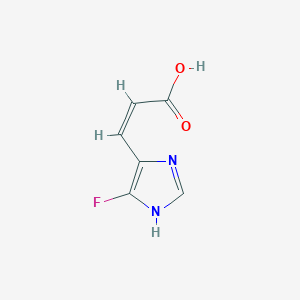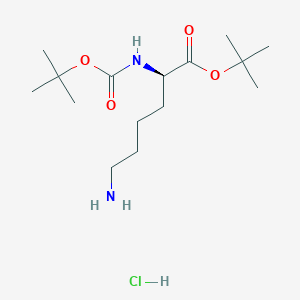
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is a chemical compound that features a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride typically involves the protection of the amino group of D-lysine with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected D-lysine is then esterified with tert-butanol in the presence of an acid catalyst like boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for introducing the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl group.
Reduction: Deprotected D-lysine.
Substitution: Boc-protected amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of protein structure and function through NMR spectroscopy.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride involves the protection of the amino group through the formation of a Boc group. This Boc group is acid-labile and can be removed under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyl ester: Used as a protecting group for carboxylic acids.
tert-Butyl chloride: Employed as an alkylating agent in various chemical reactions.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is unique due to its dual protection of the amino group and its ability to be selectively deprotected under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .
Eigenschaften
Molekularformel |
C15H31ClN2O4 |
|---|---|
Molekulargewicht |
338.87 g/mol |
IUPAC-Name |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
InChI-Schlüssel |
DZPNNJVSGWQNCP-RFVHGSKJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


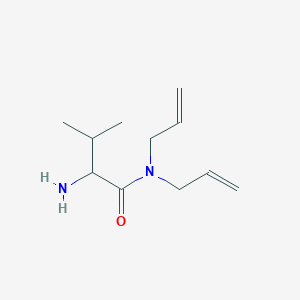
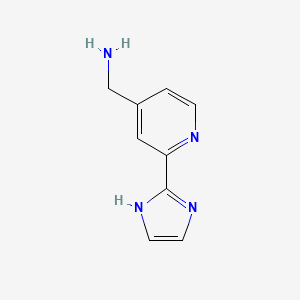
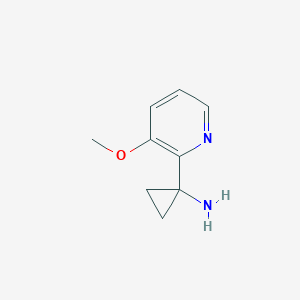
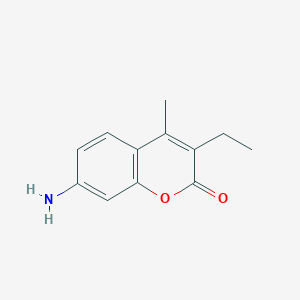
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
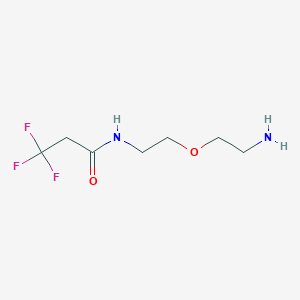
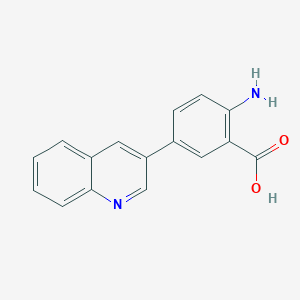
![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
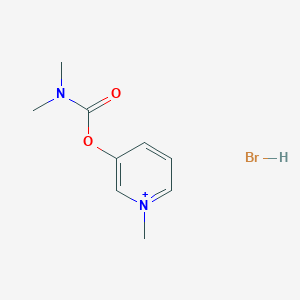
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
